(2Z)-2-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
The compound (2Z)-2-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic molecule that features a unique combination of pyrazole, thiazole, and benzimidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring, the construction of the thiazole ring, and the final condensation to form the benzimidazole ring. Common reagents used in these reactions include hydrazines, aldehydes, and thioureas, under conditions such as reflux in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The pyrazole and thiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its complex structure could impart desirable characteristics such as enhanced stability, reactivity, or selectivity.
Mechanism of Action
The mechanism of action of (2Z)-2-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-2-hydroxy-N-phenylbenzamide compound with piperazine
- Other pyrazole, thiazole, and benzimidazole derivatives
Uniqueness
The uniqueness of (2Z)-2-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one lies in its combination of three distinct heterocyclic rings. This structure provides a versatile platform for chemical modifications and the exploration of new properties and applications.
Properties
Molecular Formula |
C28H22N4O2S |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(2Z)-2-[[1-phenyl-3-(3-propoxyphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C28H22N4O2S/c1-2-15-34-22-12-8-9-19(16-22)26-20(18-31(30-26)21-10-4-3-5-11-21)17-25-27(33)32-24-14-7-6-13-23(24)29-28(32)35-25/h3-14,16-18H,2,15H2,1H3/b25-17- |
InChI Key |
FUIVCZNLHVAKFV-UQQQWYQISA-N |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6 |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6 |
Origin of Product |
United States |
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